Calculated Lipophilicity Advantage of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Over 4-Methoxy-2-(trifluoromethyl)benzoic Acid
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid exhibits a calculated XLogP3 value of 1.6, which is 0.7 log units lower than the XLogP3 of 2.3 for 4-methoxy-2-(trifluoromethyl)benzoic acid (the non-amino analog, CAS: 127817-85-0) [1] . This reduction in lipophilicity is attributable to the presence of the polar amino group, which introduces additional hydrogen bond donor/acceptor capacity and increases topological polar surface area (TPSA) from 46.5 Ų to 72.6 Ų .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 4-Methoxy-2-(trifluoromethyl)benzoic acid: XLogP3 = 2.3 |
| Quantified Difference | Δ = -0.7 log units (30% reduction) |
| Conditions | Calculated using XLogP3 algorithm; comparator data from PubChem-derived database entry |
Why This Matters
A 0.7 log unit reduction in lipophilicity translates to approximately 5-fold lower octanol-water partitioning, which may significantly influence membrane permeability, solubility, and off-target promiscuity in drug discovery campaigns.
- [1] Kuujia. 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid - CAS No: 1784053-08-2. Computed Properties: XLogP3: 1.6, Topological Polar Surface Area: 72.6 Ų. Accessed 2026. View Source
